6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
This compound features a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core, a bicyclic scaffold with inherent structural rigidity and hydrogen-bonding capacity. Key substituents include:
Properties
IUPAC Name |
6-ethyl-3-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-28-12-11-21-20(16-28)26(32)30(25(27-21)19-7-5-4-6-8-19)17-24(31)29-13-14-33-23-10-9-18(2)15-22(23)29/h4-10,15H,3,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZEIJBZUZNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)N4CCOC5=C4C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule with potential pharmacological applications. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure
The compound features multiple functional groups characteristic of heterocyclic compounds, including a benzo[b][1,4]oxazine moiety and a tetrahydropyrido-pyrimidine framework. The presence of these groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrimidine and quinazoline derivatives. For example, a study focused on quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against several cancer cell lines (MCF-7, A549, SW-480) with IC50 values indicating promising efficacy. The best-performing compound in that study exhibited an IC50 of 5.9 µM against A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 | 5.9 |
| SW-480 | 2.3 | |
| MCF-7 | 5.65 |
These findings suggest that the structural components present in this compound may confer similar anticancer properties.
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, the aforementioned study indicated that compound 6n induced apoptosis in a dose-dependent manner and caused cell cycle arrest at the S phase . This suggests that the compound may interact with cellular pathways regulating proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have shown that the presence of electron-withdrawing groups enhances anticancer activity. Compounds with halogen substitutions at specific positions on the phenyl ring demonstrated increased potency compared to unsubstituted analogs . This insight may guide future modifications to enhance the biological activity of this compound.
Other Biological Activities
In addition to anticancer properties, derivatives of benzoxazine have been studied for their ability to inhibit platelet aggregation and other cardiovascular effects. These findings suggest a broader pharmacological profile that may include anti-inflammatory and antithrombotic activities .
Case Studies
A notable case involved the synthesis and evaluation of related benzoxazine derivatives as potent inhibitors of platelet aggregation. The study concluded that these compounds could serve as lead candidates for developing new therapeutic agents targeting cardiovascular diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Rigidity and Bioactivity: Thieno-fused derivatives (e.g., compound from ) exhibit antihyperlipidaemic activity due to enhanced metabolic stability from sulfur incorporation. Pyrido[4,3-d]pyrimidinones (target compound) may prioritize CNS or kinase targeting due to benzoxazine moieties, which are common in neuroactive or anti-inflammatory agents .
The 2-phenyl group contrasts with dimethylamino groups in , reducing basicity and altering binding pocket interactions.
Synthetic Accessibility: Thieno derivatives () are synthesized via acid-catalyzed cyclization, while pyridopyrimidinones (e.g., ) use domino reactions with recoverable catalysts, emphasizing green chemistry advantages. The target compound’s benzo[b][1,4]oxazine side chain likely requires multistep coupling (e.g., Cs₂CO₃-mediated alkylation) .
Pharmacological and Physicochemical Properties
Table 2: Activity and Solubility Trends
*Estimated using fragment-based methods.
- Solubility Challenges: The target compound’s benzoxazine and phenyl groups may reduce aqueous solubility compared to pyrido[2,3-d]pyrimidinones, necessitating formulation optimization .
- Activity Gaps: Unlike thieno derivatives with proven lipid-lowering effects, the target compound’s bioactivity remains uncharacterized, warranting in vitro screening for kinase or CNS targets .
Research Implications
- Structural Optimization : Replacing the 6-ethyl group with polar substituents (e.g., hydroxyl or amine) may improve solubility without compromising target affinity .
- Mechanistic Studies : The benzo[b][1,4]oxazine moiety merits investigation for anti-inflammatory or antimicrobial activity, given its prevalence in bioactive scaffolds .
- Synthetic Advancements: Adopting domino cyclization strategies (as in ) could streamline the synthesis of related pyridopyrimidinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
